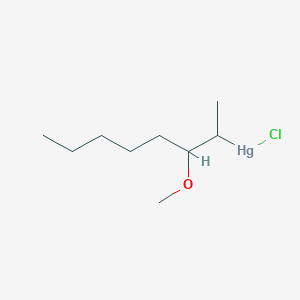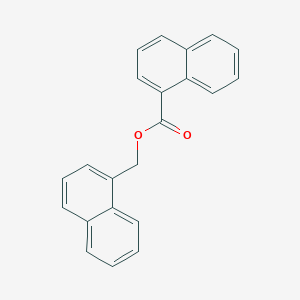
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide is an organic compound characterized by the presence of bromine atoms and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide typically involves the bromination of a precursor compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while reduction reactions can produce different alcohols or amines.
Applications De Recherche Scientifique
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide involves its interaction with molecular targets through its bromine atoms and amide group. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-2-methylbutane: Similar in structure but lacks the amide group.
2-Methylbut-3-yn-2-ol: Precursor compound used in the synthesis of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide.
Propriétés
Numéro CAS |
62519-96-4 |
|---|---|
Formule moléculaire |
C8H11Br2NO |
Poids moléculaire |
296.99 g/mol |
Nom IUPAC |
2,3-dibromo-N-(2-methylbut-3-yn-2-yl)propanamide |
InChI |
InChI=1S/C8H11Br2NO/c1-4-8(2,3)11-7(12)6(10)5-9/h1,6H,5H2,2-3H3,(H,11,12) |
Clé InChI |
QWHPWZSTYRGWHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)NC(=O)C(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)




![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)



![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)


